molecular formula C24H22N2O3 B4881542 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone

Katalognummer B4881542
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: LMOKFQUKTCWLJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family and has been shown to have a high affinity for the epidermal growth factor receptor (EGFR).

Wirkmechanismus

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone is a selective inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the EGFR and prevents the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and pancreatic cancer cells. 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone is its high selectivity for the EGFR tyrosine kinase. This allows for the inhibition of the EGFR signaling pathway without affecting other signaling pathways. However, one of the limitations of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone is its poor solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone. One potential direction is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the combination of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone with other targeted therapies for cancer treatment. Additionally, the development of new drug delivery systems for 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone may improve its solubility and bioavailability.

Synthesemethoden

The synthesis of 3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone involves the reaction of 2-(2-biphenylyloxy)ethylamine with 2-chloroethyl isocyanate in the presence of a base. The resulting intermediate is then treated with 4,5-diamino-6-phenylpyrimidine to form the final product.

Wissenschaftliche Forschungsanwendungen

3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have a high affinity for the EGFR, which is overexpressed in many types of cancer. Inhibition of the EGFR signaling pathway has been shown to be an effective strategy for cancer treatment.

Eigenschaften

IUPAC Name

3-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-24-21-11-4-6-12-22(21)25-18-26(24)14-15-28-16-17-29-23-13-7-5-10-20(23)19-8-2-1-3-9-19/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOKFQUKTCWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCOCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7006077

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.